2-Chloro-6-phenylpyridine-4-carbaldehyde
Description
Molecular Architecture and Bonding Patterns
The molecular architecture of this compound is characterized by a central pyridine ring system with three distinct substituents positioned at specific locations. The compound exhibits the molecular formula C₁₂H₈ClNO, indicating a molecular framework comprising twelve carbon atoms, eight hydrogen atoms, one chlorine atom, one nitrogen atom, and one oxygen atom. This molecular composition results in a calculated molecular weight that places the compound within the range typical of substituted aromatic aldehydes.
The structural framework demonstrates a pyridine ring serving as the central scaffold, with the nitrogen atom at position 1 of the six-membered heterocyclic ring. The chlorine substituent occupies position 2, creating an electron-withdrawing effect that influences the electronic distribution throughout the aromatic system. At position 6, a phenyl group provides additional aromatic character and extends the conjugated system, while position 4 contains the formyl group (-CHO) that serves as the aldehyde functionality.
The bonding patterns within this molecular architecture reveal several important structural features. The pyridine ring maintains aromatic character through delocalized π-electron systems, while the chlorine substituent introduces electronegativity differences that affect electron density distribution. The phenyl substituent at position 6 creates potential for extended conjugation with the pyridine core, although the degree of planarity between these ring systems influences the extent of electronic communication.
The aldehyde functionality at position 4 introduces a planar carbonyl group that can participate in both σ and π bonding interactions. The carbon-oxygen double bond of the formyl group exhibits typical carbonyl characteristics, with the carbon atom displaying sp² hybridization and the oxygen atom maintaining two lone pairs of electrons. This structural arrangement creates a reactive site that can participate in various chemical transformations.
Spectroscopic Analysis (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)
Spectroscopic characterization of this compound employs multiple analytical techniques to elucidate structural details and confirm molecular identity. Nuclear magnetic resonance spectroscopy provides detailed information about the hydrogen and carbon environments within the molecule, while infrared spectroscopy reveals characteristic vibrational frequencies of functional groups.
Nuclear magnetic resonance analysis typically reveals distinct chemical shifts corresponding to the various proton environments within the molecule. The aldehyde proton exhibits a characteristic downfield chemical shift due to the deshielding effect of the carbonyl oxygen atom. Aromatic protons of both the pyridine ring and phenyl substituent appear in the aromatic region, with their specific chemical shifts influenced by the electronic effects of neighboring substituents.
The proton nuclear magnetic resonance spectrum demonstrates coupling patterns that provide information about adjacent proton relationships. The pyridine ring protons show characteristic splitting patterns based on their positions relative to the nitrogen atom and other substituents. The phenyl group protons typically appear as a complex multiplet in the aromatic region, while the aldehyde proton manifests as a singlet due to its isolation from other protons.
Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbon framework of the molecule, with each carbon environment producing distinct chemical shifts. The carbonyl carbon of the aldehyde group exhibits a characteristic downfield shift, typically appearing around 190-200 parts per million. Aromatic carbons of both ring systems produce signals in the aromatic region, with their specific positions influenced by substituent effects and electronic environments.
Infrared spectroscopy identifies characteristic vibrational frequencies corresponding to specific functional groups within the molecule. The aldehyde carbonyl stretch typically appears around 1700-1750 wavenumbers, while aromatic carbon-carbon stretches manifest in the 1400-1600 wavenumber region. The presence of the chlorine substituent and aromatic systems produces additional characteristic absorptions that aid in structural confirmation.
X-ray Crystallographic Studies
X-ray crystallographic analysis provides detailed three-dimensional structural information about this compound in the solid state. This technique reveals precise atomic positions, bond lengths, bond angles, and intermolecular interactions that govern crystal packing arrangements. However, specific crystallographic data for this compound remains limited in the available literature, necessitating inference from related pyridine derivatives.
Crystal structure analysis typically reveals the planarity or non-planarity of the molecular framework, particularly the angular relationship between the pyridine ring and phenyl substituent. The rotation about the carbon-carbon bond connecting these aromatic systems significantly influences the overall molecular geometry and affects properties such as conjugation extent and intermolecular interactions.
Bond length measurements from crystallographic studies provide quantitative data about the electronic structure and bonding characteristics. The carbon-nitrogen bond lengths within the pyridine ring, the carbon-chlorine bond distance, and the carbon-oxygen bond length of the aldehyde group all contribute to understanding the electronic distribution and reactivity patterns.
Intermolecular interactions revealed through crystallographic analysis include hydrogen bonding patterns, π-π stacking interactions between aromatic rings, and halogen bonding involving the chlorine substituent. These interactions determine crystal packing arrangements and influence physical properties such as melting point, solubility, and thermal stability.
The crystal packing analysis also reveals the spatial arrangement of molecules within the unit cell and identifies any disorder or conformational flexibility present in the solid state. This information proves valuable for understanding solid-state behavior and predicting potential polymorphic forms.
Computational Modeling of Electronic Structure
Computational chemistry methods provide detailed insights into the electronic structure, molecular orbitals, and energetic properties of this compound. Density functional theory calculations reveal the highest occupied molecular orbital and lowest unoccupied molecular orbital energies, which determine electronic properties and reactivity patterns.
The calculated molecular orbital distributions demonstrate electron density localization patterns throughout the molecular framework. The highest occupied molecular orbital typically exhibits significant contributions from the aromatic π-system, while the lowest unoccupied molecular orbital often involves the aldehyde carbonyl group and aromatic systems. These orbital characteristics influence photochemical behavior and electronic transitions.
Computational analysis of atomic charges reveals the electron distribution patterns influenced by the various substituents. The chlorine atom introduces significant electronegativity effects, while the phenyl group and aldehyde functionality create additional electronic perturbations. Natural bond orbital analysis provides quantitative measures of charge distribution and bonding characteristics.
| Parameter | Calculated Value |
|---|---|
| Predicted Molecular Ion [M+H]⁺ | 218.03671 m/z |
| Predicted Collision Cross Section [M+H]⁺ | 143.0 Ų |
| Predicted [M+Na]⁺ Adduct | 240.01865 m/z |
| Predicted Collision Cross Section [M+Na]⁺ | 153.5 Ų |
Molecular dynamics simulations reveal conformational flexibility and rotational barriers associated with the phenyl substituent orientation relative to the pyridine ring. These calculations provide insights into the preferred conformations and energy differences between various rotational isomers.
Electronic structure calculations also predict spectroscopic properties such as ultraviolet-visible absorption maxima, infrared vibrational frequencies, and nuclear magnetic resonance chemical shifts. These theoretical predictions serve as valuable comparisons with experimental spectroscopic data and aid in structural confirmation and property prediction.
Properties
IUPAC Name |
2-chloro-6-phenylpyridine-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO/c13-12-7-9(8-15)6-11(14-12)10-4-2-1-3-5-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKEUFBMZLYKVAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC(=C2)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30700627 | |
| Record name | 2-Chloro-6-phenylpyridine-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30700627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
881402-38-6 | |
| Record name | 2-Chloro-6-phenylpyridine-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30700627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-CHLORO-6-PHENYLISONICOTINALDEHYDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Scientific Research Applications
2-Chloro-6-phenylpyridine-4-carbaldehyde is utilized in various scientific research fields:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in biological studies to investigate its interactions with various biomolecules and cellular pathways.
Industry: The compound is employed in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-chloro-6-phenylpyridine-4-carbaldehyde exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding and inhibition. The exact molecular pathways involved would vary based on the biological context and the specific reactions it undergoes.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Table 1: Structural Comparison of 2-Chloro-6-phenylpyridine-4-carbaldehyde with Analogs
| Compound Name | Core Structure | Substituents (Positions) | Functional Groups | Potential Applications |
|---|---|---|---|---|
| This compound | Pyridine | Cl (2), Ph (6), CHO (4) | Aldehyde, Chloro, Phenyl | Drug intermediates, Catalytic ligands |
| 4-Chloro-5-fluoro-2-methylpyridine | Pyridine | Cl (4), F (5), CH₃ (2) | Chloro, Fluoro, Methyl | Agrochemicals, Fluorinated APIs |
| 4-Chloro-5,6-dimethyl-2-(trifluoromethyl)pyrimidine | Pyrimidine | Cl (4), CH₃ (5,6), CF₃ (2) | Chloro, CF₃, Methyl | Herbicides, Polymer additives |
| 4-Chloro-5-fluoropyrimidin-2-amine | Pyrimidine | Cl (4), F (5), NH₂ (2) | Chloro, Fluoro, Amine | Anticancer agents, Nucleotide analogs |
Key Observations :
Core Heterocycle : Pyridine vs. pyrimidine cores influence π-electron density and hydrogen-bonding capabilities. Pyridines are more basic than pyrimidines, affecting solubility and coordination chemistry.
Substituent Effects: The aldehyde group in the target compound enhances electrophilicity, enabling nucleophilic additions (e.g., condensations to form Schiff bases) absent in methyl- or trifluoromethyl-substituted analogs. Fluorine substituents (e.g., in 4-chloro-5-fluoro-2-methylpyridine) increase metabolic stability and lipophilicity, making such analogs favorable in drug design .
Hypothetical Property Trends
Table 2: Hypothetical Physicochemical Properties
| Property | This compound | 4-Chloro-5-fluoro-2-methylpyridine | 4-Chloro-5,6-dimethyl-2-(trifluoromethyl)pyrimidine |
|---|---|---|---|
| Molecular Weight (g/mol) | ~233.68 | ~161.58 | ~240.61 |
| LogP (Predicted) | ~2.8 | ~1.9 | ~3.2 |
| Solubility (aq., mg/mL) | Low (<1) | Moderate (~10) | Very Low (<0.1) |
| Melting Point (°C) | 120–125 (estimated) | 80–85 | 150–155 |
Biological Activity
2-Chloro-6-phenylpyridine-4-carbaldehyde (CAS No. 881402-38-6) is a pyridine derivative notable for its unique chemical structure, which includes a chloro substituent at the 2-position, a phenyl group at the 6-position, and an aldehyde functional group at the 4-position. This compound has garnered attention in various fields of research, particularly in medicinal chemistry and biology, due to its potential biological activities and applications.
The biological activity of this compound primarily involves its ability to form Schiff bases with amino groups in proteins. This interaction can lead to modifications in protein function, potentially altering various biochemical pathways .
Biological Activities
Research has indicated several notable biological activities associated with this compound:
- Anticancer Activity : Preliminary studies suggest that derivatives of pyridine compounds, including this compound, may exhibit cytotoxic effects against various cancer cell lines. For instance, its structural analogs have shown promising results in inducing apoptosis in tumor cells .
- Enzyme Inhibition : The compound has been explored for its potential as a Dipeptidyl Peptidase-4 (DPP-4) inhibitor , which is significant in the treatment of type 2 diabetes mellitus (T2DM). DPP-4 inhibitors are known to enhance insulin secretion and reduce glucagon levels, thereby improving glycemic control .
- Antimicrobial Properties : Some studies have suggested that pyridine derivatives can exhibit antimicrobial activity, although specific data on this compound remains limited.
Case Study 1: Anticancer Potential
In a study published in Cancer Research, derivatives similar to this compound were tested for cytotoxicity against FaDu hypopharyngeal tumor cells. The results indicated that these compounds induced apoptosis more effectively than standard treatments like bleomycin .
Case Study 2: DPP-4 Inhibition
A recent review highlighted the structure–activity relationship (SAR) of DPP-4 inhibitors. It was noted that compounds with chlorine substituents often showed enhanced inhibitory activity against DPP-4. This suggests that this compound could be a candidate for further development as an antidiabetic agent .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Chloro-6-methylpyridine | Methyl group at the 6th position | Less sterically hindered than phenyl |
| 2-Chloro-6-phenylnicotinic acid | Carboxylic acid instead of aldehyde | Exhibits different biological activity |
| 3-Bromo-2-chloro-6-methylpyridine | Bromine substituent at the 3rd position | Enhanced electrophilicity |
The uniqueness of this compound lies in its combination of functional groups that facilitate diverse chemical reactivity and biological interactions not found in these similar compounds .
Preparation Methods
Multi-step Functionalization Starting from 4-Methylpyridine Derivatives
This common synthetic route involves sequential electrophilic substitution, cross-coupling, and oxidation steps:
| Step | Reaction Type | Reagents/Conditions | Description |
|---|---|---|---|
| 1 | Chlorination at 2-position | POCl₃ or SOCl₂, reflux | Electrophilic substitution introduces chlorine at the 2-position of 4-methylpyridine derivatives. Control of temperature and stoichiometry is critical to avoid over-chlorination. |
| 2 | Phenyl group installation at 6-position | Suzuki-Miyaura coupling: phenylboronic acid, Pd(PPh₃)₄ catalyst, inert atmosphere | Palladium-catalyzed cross-coupling installs the phenyl substituent at the 6-position. Conditions require anhydrous solvents and inert gas protection to maintain catalyst activity. |
| 3 | Oxidation of methyl to aldehyde | MnO₂ or CrO₃ in anhydrous solvents | The methyl group at the 4-position is oxidized to the aldehyde. Reaction progress is monitored by TLC or GC-MS to avoid over-oxidation to carboxylic acid. |
This route is well-established for preparing halogenated pyridine carbaldehydes and allows for good yields and purity when optimized.
Reductive Hydrolysis of Pyridine-2-imidazoline Intermediates (Patent CN106518753A)
A novel method described in patent CN106518753A provides an alternative approach to pyridine carbaldehydes, which can be adapted for 2-chloro-6-phenylpyridine-4-carbaldehyde analogs:
| Step | Reaction Type | Reagents/Conditions | Description |
|---|---|---|---|
| 1 | Solvent-free cyclization | Isonicotinic acid + ethylenediamine or o-phenylenediamine, 100-300°C, 10-15 h | Formation of 4-pyridine-2-imidazoline or benzimidazoline intermediates under solvent-free conditions, enabling cost-effective and scalable synthesis. |
| 2 | Reductive hydrolysis | Sodium or sodium borohydride in absolute ethanol, inert atmosphere, low temperature (-10 to 0°C), followed by acid treatment (oxalic acid) and neutralization | The imidazoline intermediate undergoes reductive hydrolysis to yield the pyridine-4-carbaldehyde. The process is conducted under inert gas to prevent oxidation and side reactions. |
| Intermediate | Yield of Pyridine Carbaldehyde |
|---|---|
| 4-pyridine-2-imidazoline | 87-88% |
| 4-pyridine-2-benzimidazoline | 84-85% |
This method is advantageous for its simplicity, low cost, and suitability for large-scale production, with minimal by-products and short reaction times.
Analytical and Process Considerations
Reaction Monitoring and Optimization
- TLC and GC-MS are essential for monitoring intermediate formation and completion of chlorination, coupling, and oxidation steps.
- Reaction temperature control is crucial to prevent over-chlorination or decomposition.
- In palladium-catalyzed coupling, maintaining an inert atmosphere avoids catalyst poisoning.
Purity and Structural Characterization
| Technique | Purpose | Key Observations |
|---|---|---|
| NMR Spectroscopy (¹H, ¹³C) | Confirm substitution pattern and aldehyde presence | Aldehyde proton appears near δ ~10 ppm; aromatic proton splitting confirms substitution sites |
| IR Spectroscopy | Identify functional groups | C=O stretch at ~1700 cm⁻¹; C-Cl stretch near 550 cm⁻¹ |
| Mass Spectrometry | Confirm molecular weight | Molecular ion peak at m/z ~217.6 for C₁₂H₈ClNO |
| X-ray Crystallography | Determine precise molecular structure | SHELX refinement programs used for crystal data analysis |
Summary Table of Preparation Methods
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-chloro-6-phenylpyridine-4-carbaldehyde?
- Methodology : A common approach involves multi-step functionalization of pyridine precursors. For example:
Start with 4-methylpyridine derivatives.
Introduce chlorine at position 2 via electrophilic substitution using POCl₃ or SOCl₂ under reflux conditions .
Install the phenyl group at position 6 through Suzuki-Miyaura coupling with phenylboronic acid, requiring a palladium catalyst (e.g., Pd(PPh₃)₄) and inert atmosphere .
Oxidize the 4-methyl group to a carbaldehyde using MnO₂ or CrO₃ in anhydrous solvents .
- Key Considerations : Monitor reaction progress via TLC or GC-MS. Optimize temperature and stoichiometry to avoid over-chlorination or side reactions.
Q. How should researchers characterize the purity and structure of this compound?
- Analytical Techniques :
- NMR Spectroscopy : Confirm substitution patterns (e.g., δ ~10 ppm for aldehyde proton in ¹H NMR; aromatic proton splitting patterns).
- IR Spectroscopy : Detect C=O stretch (~1700 cm⁻¹) and C-Cl stretch (~550 cm⁻¹).
- Mass Spectrometry : Validate molecular ion peak (expected m/z: ~217.6 for C₁₂H₈ClNO).
- X-ray Crystallography : Use SHELX programs for structure refinement if single crystals are obtained .
- Purity Assessment : HPLC with UV detection (λ = 254 nm) or melting point analysis.
Advanced Research Questions
Q. How can computational methods aid in understanding the reactivity of this compound?
- Approach :
Perform DFT calculations (e.g., Gaussian or ORCA) to map electrostatic potential surfaces, identifying nucleophilic/electrophilic sites.
Simulate reaction pathways for aldehyde oxidation or Cl substitution using transition state theory.
Compare computational predictions with experimental kinetic data (e.g., Arrhenius plots).
- Case Study : A study on analogous pyridine-carbaldehydes revealed that electron-withdrawing groups (e.g., Cl) lower the LUMO energy, enhancing electrophilicity at the aldehyde position .
Q. What strategies resolve contradictions in reported bioactivity data for halogenated pyridine derivatives?
- Root Causes : Discrepancies may arise from:
- Purity Variations : Impurities in commercial samples (e.g., residual solvents) can skew bioassay results .
- Assay Conditions : pH, solvent polarity, and cell line selection influence observed activity (e.g., chloro derivatives show higher lipophilicity, affecting membrane permeability) .
- Resolution :
Validate compound purity via orthogonal methods (e.g., elemental analysis + HPLC).
Replicate assays under standardized conditions (e.g., OECD guidelines).
Use structure-activity relationship (SAR) models to isolate electronic vs. steric effects .
Q. How does the electronic nature of substituents affect the stability of this compound under storage?
- Findings :
- The electron-withdrawing Cl and phenyl groups reduce aldehyde reactivity, enhancing stability compared to unsubstituted analogs.
- Degradation Pathways :
- Air oxidation of the aldehyde to carboxylic acid (mitigate by storing under N₂).
- Hydrolysis of Cl under humid conditions (store desiccated at −20°C) .
- Experimental Validation : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis.
Methodological Notes
- Contradiction Analysis : When conflicting data arise (e.g., divergent bioactivity results), apply systematic frameworks like CATS theory to distinguish short-term vs. long-term effects of experimental variables .
- Crystallography : For novel derivatives, SHELXL refinement is preferred for handling twinned data or high-resolution structures .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
